4-Butoxy-3-(trifluoromethyl)aniline hydrochloride
Description
Properties
IUPAC Name |
4-butoxy-3-(trifluoromethyl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3NO.ClH/c1-2-3-6-16-10-5-4-8(15)7-9(10)11(12,13)14;/h4-5,7H,2-3,6,15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMDOXXIWTWWQH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)N)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration and Reduction Route (Based on Analogous Methods for Related Compounds)
A patent describing the preparation of 4-chloro-3-(trifluoromethyl)aniline hydrochloride provides a useful analogous synthetic route that can be adapted for this compound synthesis:
| Step | Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Nitration | Concentrated HNO3 added dropwise to 1-chloro-2-(trifluoromethyl)benzene in sulfuric acid, heated 3.5 h | 4-nitro-2-chloro-1-(trifluoromethyl)benzene | Careful temperature control to avoid over-nitration |
| 2 | Catalytic hydrogenation | Pd-C catalyst, methanol solvent, room temperature, 8 h hydrogenation | 4-amino-2-chloro-1-(trifluoromethyl)benzene | Reduction of nitro to aniline group |
| 3 | Salt formation | Dissolution in solvent, HCl gas introduction, filtration, drying | 4-amino-3-(trifluoromethyl)benzene hydrochloride | Formation of hydrochloride salt for isolation |
Adaptation for butoxy substitution: The chlorine substituent at the 4-position could be replaced by nucleophilic aromatic substitution with butanol or a butoxy precursor to install the butoxy group prior to or after the nitration step, depending on reactivity.
Buchwald–Hartwig Coupling for Aromatic Amines with Butoxy Substitution
A recent research article describes the synthesis of substituted anilines bearing trifluoromethyl groups via palladium-catalyzed Buchwald–Hartwig amination, which can be adapted to prepare 4-butoxy-3-(trifluoromethyl)aniline derivatives:
| Step | Reaction Type | Reagents & Conditions | Product | Notes |
|---|---|---|---|---|
| 1 | Buchwald–Hartwig coupling | Palladium(II) acetate, RuPhos ligand, caesium carbonate base, toluene solvent, 110 °C, 24-48 h | 4-butoxy-3-(trifluoromethyl)aniline intermediate | Coupling of 1-bromo-2-nitro-4-(trifluoromethyl)benzene with butanol derivative |
| 2 | Reduction and purification | Silica gel filtration, column chromatography | Pure 4-butoxy-3-(trifluoromethyl)aniline | High purity product after chromatographic separation |
This method allows for selective installation of the butoxy group via palladium-catalyzed cross-coupling, followed by reduction of the nitro group to an amine.
Salt Formation to Obtain Hydrochloride
The free amine 4-butoxy-3-(trifluoromethyl)aniline is converted to its hydrochloride salt by treatment with hydrogen chloride gas or aqueous HCl under controlled pH and temperature conditions. This step improves the compound’s stability and facilitates isolation as a crystalline solid.
Comparative Data Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations | Yield Range |
|---|---|---|---|---|
| Nitration + Reduction + Salt | Nitration → Catalytic hydrogenation → HCl salt formation | Established, scalable, cost-effective | Requires careful control of nitration, possible regioselectivity issues | Moderate to high (60-85%) |
| Buchwald–Hartwig Coupling | Pd-catalyzed amination → Reduction → Purification → Salt | High selectivity, mild conditions | Expensive catalysts, longer reaction times | Moderate (50-70%) |
Research Findings and Notes
- The nitration step must be carefully controlled to avoid over-nitration or formation of undesired isomers.
- Catalytic hydrogenation with Pd-C is a mild and effective method for reducing nitro groups to amines without affecting other substituents like trifluoromethyl.
- Buchwald–Hartwig coupling offers a modern, selective approach to install the butoxy group on a trifluoromethyl-substituted aromatic ring, though it requires palladium catalysts and ligands, which increase cost.
- Formation of the hydrochloride salt is critical for product stability, crystallinity, and ease of handling.
- Purification methods such as recrystallization and column chromatography are essential to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions: 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce primary or secondary amines .
Scientific Research Applications
Medicinal Chemistry
4-Butoxy-3-(trifluoromethyl)aniline hydrochloride has potential applications as an intermediate in the synthesis of pharmaceuticals. The trifluoromethyl group enhances metabolic stability and bioavailability, which are critical factors in drug design. Preliminary studies suggest that this compound may interact with specific biological targets, potentially influencing metabolic pathways and exhibiting therapeutic effects.
Case Study: Anticancer Activity
Research indicates that compounds with trifluoromethyl substitutions often display enhanced anticancer properties. For instance, derivatives of similar structures have shown promising results in inhibiting cancer cell proliferation in vitro. Further studies are needed to explore the specific mechanisms of action for this compound against cancer cell lines.
The compound's interactions with biological systems have garnered attention in biochemical research. Initial findings suggest that it may serve as a modulator for certain enzymes or receptors involved in metabolic processes.
Case Study: Enzyme Interaction
Studies have shown that compounds with similar structures can act as enzyme inhibitors or activators, affecting pathways related to inflammation or metabolism. Investigating the specific interactions of this compound with target enzymes could lead to new therapeutic strategies.
Mechanism of Action
The mechanism of action of 4-Butoxy-3-(trifluoromethyl)aniline hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound is compared to analogs with trifluoromethyl, alkoxy, or aniline modifications. Key examples include:
Physicochemical Properties
- Lipophilicity : The butoxy group in this compound enhances lipophilicity compared to analogs with shorter alkoxy chains (e.g., methoxy or ethoxy), improving membrane permeability in antifungal applications .
- Solubility : Hydrochloride salts (e.g., 4-Butoxy-3-CF₃-aniline vs. neutral N,N-dimethyl-4-CF₃-aniline) exhibit higher water solubility due to ionic character, critical for bioavailability .
- Electronic Effects: The electron-withdrawing -CF₃ group stabilizes the aniline ring, reducing reactivity in nucleophilic substitutions compared to non-fluorinated analogs .
Biological Activity
4-Butoxy-3-(trifluoromethyl)aniline hydrochloride (C11H14F3N•HCl) is a synthetic compound characterized by its unique structural features, including a butoxy group and a trifluoromethyl moiety attached to an aniline backbone. This compound has garnered attention in various fields, particularly medicinal chemistry, due to its potential biological activities and interactions with various biomolecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in research, and relevant findings from recent studies.
- Molecular Formula : C11H14F3N•HCl
- Molecular Weight : 269.69 g/mol
- Structure : The presence of the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key aspects include:
- Lipophilicity : The trifluoromethyl group increases the compound's lipophilicity, which aids in penetrating cellular membranes.
- Target Interaction : Preliminary studies suggest that the compound interacts with various enzymes and receptors, potentially modulating their activity and influencing metabolic pathways .
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Data Table: Biological Activity Overview
Case Studies
While specific case studies focusing solely on this compound are sparse, several related studies provide insights into its potential applications:
- Cancer Cell Line Studies : Compounds with similar structures have been evaluated for their antiproliferative activities against multiple cancer cell lines. For instance, derivatives exhibiting halogen substitutions demonstrated significant potency in inhibiting tubulin polymerization, which is critical for cancer cell division .
- Enzyme Inhibition Research : Studies on aromatic amines indicate that structural modifications can lead to significant changes in enzyme interaction profiles. These findings suggest that further exploration of this compound could reveal similar inhibitory effects on key metabolic enzymes .
Q & A
Q. What advanced spectroscopic methods aid in distinguishing positional isomers of trifluoromethyl-aniline derivatives?
- Methodology :
- 19F NMR : Fluorine chemical shifts are sensitive to substituent positions (e.g., para vs. meta trifluoromethyl groups).
- X-ray Crystallography : Resolves structural ambiguities (e.g., crystal packing of 4-methoxy-3-(trifluoromethyl)aniline derivatives) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
